molecular formula C15H15N3O2 B14344633 3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide CAS No. 93474-36-3

3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide

Cat. No.: B14344633
CAS No.: 93474-36-3
M. Wt: 269.30 g/mol
InChI Key: AYWJHDHJRNJZFF-UHFFFAOYSA-N
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Description

3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide is a chemical compound with a complex structure that includes a benzene ring, a carboximidamide group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with a carboximidamide group. The phenylcarbamoyl group is then introduced through a series of reactions involving carbamoylation agents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide: shares similarities with other benzene derivatives, such as:

Uniqueness

The uniqueness of 3-Methyl-N’-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

CAS No.

93474-36-3

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

[[amino-(3-methylphenyl)methylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(16)18-20-15(19)17-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,18)(H,17,19)

InChI Key

AYWJHDHJRNJZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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